Stability of 5-amino-2-hydroxymethylbenzoic acid in aqueous solution
Stability of 5-amino-2-hydroxymethylbenzoic acid in aqueous solution
An In-Depth Technical Guide to the Aqueous Stability of 5-amino-2-hydroxymethylbenzoic acid
Introduction: Contextualizing the Stability Challenge
5-amino-2-hydroxymethylbenzoic acid (AHBA) is a molecule of significant interest in pharmaceutical development due to its unique constellation of functional groups: a primary aromatic amine, a benzylic alcohol, and a carboxylic acid. This trifecta of reactive sites presents both opportunities for therapeutic design and substantial challenges for formulation stability. For researchers, scientists, and drug development professionals, a comprehensive understanding of AHBA's behavior in an aqueous environment is not merely academic; it is a critical prerequisite for developing a safe, effective, and stable drug product.
This guide moves beyond a simple recitation of facts to provide a field-proven, in-depth analysis of AHBA's stability profile. We will dissect the molecule's inherent vulnerabilities, outline a robust experimental framework for characterizing its degradation, and discuss strategies for its preservation. The methodologies described herein are designed to be self-validating, ensuring that the resulting stability data is both reliable and directly applicable to regulatory submissions and formulation design.
Physicochemical Properties and Inherent Liabilities
Before subjecting a molecule to stress, we must first understand its fundamental properties. The structure of AHBA—an aromatic ring substituted with electron-donating (amine, hydroxylmethyl) and electron-withdrawing (carboxylic acid) groups—governs its reactivity.
The primary sites for degradation are the functional groups themselves.[1] The aromatic amine is highly susceptible to oxidation, potentially forming colored quinone-imines or azo compounds.[2] The benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, while the carboxylic acid group itself is vulnerable to decarboxylation under thermal stress.[1][3] The solubility and ionization state, which are pH-dependent, will critically influence the rate and pathway of these degradation reactions.[1][4]
| Property | Anticipated Value / Characteristic | Rationale & Implication |
| Appearance | White to off-white crystalline solid. | Color change, particularly to brown or pink, is a primary visual indicator of oxidative degradation of the amino group. |
| Solubility | Moderately soluble in water; solubility is pH-dependent. Soluble in polar organic solvents.[4] | The molecule possesses both polar (carboxyl, hydroxyl, amino) and nonpolar (aromatic ring) regions. At low pH, the amine is protonated (-NH3+), increasing water solubility. At high pH, the carboxyl group is deprotonated (-COO-), also enhancing solubility. Minimum solubility is expected near its isoelectric point. |
| pKa Values | Two expected pKa values: one for the carboxylic acid (~pH 3-5) and one for the aromatic amine (~pH 2-4). | The precise pH of a formulation will determine the ionization state of the molecule, directly impacting its susceptibility to hydrolysis and oxidation.[1][5] |
| UV Absorbance | Strong UV absorbance due to the substituted aromatic ring. | This property is the foundation for developing a straightforward HPLC-UV analytical method for quantification and stability monitoring.[6] |
Mapping Degradation: Pathways and Mechanisms
A proactive approach to stability requires anticipating how the molecule will degrade. Based on its structure, AHBA is susceptible to degradation through several key pathways.
Oxidative Degradation
Oxidation is arguably the most significant threat to AHBA's stability. The primary aromatic amine is readily oxidized, a process that can be catalyzed by trace metal ions, light, or reactive oxygen species (ROS) generated from excipients like polysorbates.[1][7][8]
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Mechanism: The process often begins with the formation of a radical cation, leading to highly colored and potentially reactive species like quinone-imines. Further oxidation of the benzylic alcohol to an aldehyde (5-amino-2-formylbenzoic acid) and subsequently a dicarboxylic acid (4-aminophthalic acid) is also a highly probable pathway.
-
Implication: Formulations must be protected from atmospheric oxygen (e.g., nitrogen overlay during manufacturing and in final packaging) and light. The selection of excipients with low peroxide values is critical.[7]
Photodegradation
Compounds with aromatic amine functionalities are often photosensitive.[1][2]
-
Mechanism: Absorption of UV or even visible light can excite the molecule to a higher energy state, initiating radical-based reactions. This can accelerate oxidation and lead to the formation of complex polymeric degradation products.[1][9]
-
Implication: All solutions and solid materials should be handled in light-protected conditions (e.g., amber glassware, light-resistant containers). Photostability testing is a mandatory component of any formal stability program.
Thermal Degradation
While generally more stable to heat in the solid state, AHBA in solution can degrade at elevated temperatures.
-
Mechanism: The primary thermal degradation pathway is often decarboxylation, where the carboxylic acid group is lost as CO2. This is typically an issue at temperatures exceeding 60-80°C but can be influenced by the solution pH.
-
Implication: Storage conditions must be carefully controlled. The potential for degradation during heat-based sterilization methods like autoclaving must be thoroughly evaluated.
pH-Mediated Degradation (Hydrolysis)
While AHBA does not contain classically hydrolyzable groups like esters or amides, pH plays a crucial role in its stability by influencing the reactivity of the other functional groups.
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Mechanism: Both strongly acidic and basic conditions can catalyze degradation. For instance, the deprotonation of a phenolic hydroxyl group at alkaline pH can accelerate its oxidation.[7][8] The overall rate of degradation will be a composite of the stability of the various ionized and non-ionized species present at a given pH.
-
Implication: A pH-rate profile must be established to identify the pH of maximum stability for the liquid formulation. This is a cornerstone of pre-formulation studies.
The Core of Stability Assessment: A Forced Degradation Workflow
Forced degradation (or stress testing) is an indispensable tool. It purposefully degrades the molecule to generate the likely degradation products that could form during long-term storage.[10][11] This process is essential for developing and validating a stability-indicating analytical method—a method that can accurately measure the parent drug in the presence of its degradants.[10]
Protocol 1: Forced Degradation of 5-amino-2-hydroxymethylbenzoic acid
This protocol provides a robust starting point for stress testing. The goal is to achieve 10-20% degradation of the parent compound.[10] Timelines and temperatures may need to be adjusted accordingly.
-
Preparation of Stock Solution:
-
Accurately prepare a 1 mg/mL stock solution of AHBA in a suitable solvent like methanol or a 50:50 mixture of acetonitrile and water.
-
-
Application of Stress Conditions: [1]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate in a water bath at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate in a water bath at 60°C for 8 hours. Rationale: Base-catalyzed reactions are often faster for phenolic compounds.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat 2 mL of the stock solution at 80°C for 48 hours, protected from light.
-
Photolytic Degradation: Expose 2 mL of the stock solution to light as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Run a dark control sample in parallel, wrapped in aluminum foil.
-
-
Sample Handling:
-
After the specified time, cool the samples to room temperature.
-
If necessary, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively, to prevent further degradation and ensure compatibility with the HPLC column.
-
Dilute all samples to a final target concentration (e.g., 0.1 mg/mL) with the mobile phase initial conditions.
-
The Analytical Backbone: Developing a Stability-Indicating HPLC Method
A robust analytical method is the lens through which we view stability. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this application.[6][12]
Protocol 2: HPLC Method for AHBA and Its Degradants
-
Instrumentation and Columns:
-
A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is the ideal starting point due to its versatility in separating moderately polar aromatic compounds.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid provides protons to ensure consistent ionization of the carboxylic acid and amine groups, leading to better peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A typical gradient would start at a low percentage of Mobile Phase B (e.g., 5-10%) to retain the polar AHBA, then ramp up to a high percentage (e.g., 90%) to elute any less polar degradation products.
-
Example Gradient Table:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 10 90 25.0 10 90 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Detection:
-
Set the UV detector to monitor at the λmax of AHBA (likely in the 250-280 nm range) and also collect data across a wider range with a PDA detector to help identify degradant peaks that may have different chromophores.[6]
-
-
Method Validation (Specificity):
-
Inject the unstressed AHBA sample and all five stressed samples (acid, base, oxidative, thermal, photo).
-
The critical test: The method is deemed "stability-indicating" if the primary AHBA peak is well-resolved from all degradation peaks, and peak purity analysis (using a PDA detector) confirms that the AHBA peak in the stressed samples is spectrally pure.[1]
-
Interpreting the Data and Building a Stability Profile
The chromatograms from the forced degradation study are a rich source of information.
-
Mass Balance: In an ideal study, the sum of the amount of AHBA remaining and the amount of all degradation products formed should equal the initial amount of AHBA. A good mass balance (95-105%) provides confidence that all significant degradants are being detected.
-
Pathway Identification: The conditions that cause the most significant degradation point to the primary stability liabilities. For example, if the largest degradant peaks appear in the H₂O₂-stressed sample, the molecule is primarily sensitive to oxidation.
-
Structural Elucidation: For significant degradation products, identification is often necessary. HPLC coupled with Mass Spectrometry (LC-MS) is the definitive tool for this, allowing for the determination of the mass of the degradant and, through fragmentation analysis (MS/MS), its chemical structure.[12][13]
Proactive Stabilization Strategies
The insights gained from stability studies directly inform formulation and packaging strategies.
-
pH Optimization: Formulate the aqueous solution at the pH of maximum stability, as determined by a full pH-rate profile study.
-
Antioxidants: For oxidation-prone molecules like AHBA, the inclusion of antioxidants (e.g., ascorbic acid, sodium metabisulfite) can be highly effective.
-
Chelating Agents: To mitigate metal-catalyzed oxidation, a chelating agent like edetate disodium (EDTA) can be added to sequester trace metal ions.[7]
-
Inert Atmosphere: Manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon) displaces oxygen and minimizes oxidative degradation.[14]
-
Protective Packaging: The primary container should be chosen to protect against light (amber vials/syringes) and oxygen ingress.
Conclusion
The aqueous stability of 5-amino-2-hydroxymethylbenzoic acid is a multifaceted challenge dictated by the interplay of its amine, alcohol, and carboxylic acid functionalities. A successful drug development program hinges on a systematic and scientifically rigorous approach to understanding and mitigating its degradation. By employing a robust forced degradation workflow, developing a specific stability-indicating analytical method, and interpreting the resulting data to map degradation pathways, researchers can proactively design stable formulations and select appropriate packaging. This technical framework provides the necessary tools to ensure the quality, safety, and efficacy of any therapeutic product containing this promising molecule.
References
-
Instability of Peptide and Possible Causes of Degradation - Encyclopedia.pub. (2023, March 29). Available from: [Link]
-
Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways - BioProcess International. (2011, January 1). Available from: [Link]
-
Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine - PubMed. (2011, September 28). Available from: [Link]
-
pH-dependent spectral properties of para-aminobenzoic acid and its derivatives - PubMed. (2011, December 15). Available from: [Link]
-
Determination of para -aminobenzoic acid, a degradation product of procaine hydrochloride, by zero-crossing first-derivative spectrometry - ResearchGate. Available from: [Link]
-
18.5: Pathways of Amino Acid Degradation - Biology LibreTexts. (2026, January 19). Available from: [Link]
-
Thermal Decomposition of 5-(Hydroxymethyl)-2-furaldehyde (HMF) and Its Further Transformations in the Presence of Glycine | Request PDF - ResearchGate. Available from: [Link]
-
The photophysics of p-aminobenzoic acid - ResearchGate. Available from: [Link]
-
Analytical Methods for Amino Acids - SHIMADZU CORPORATION. Available from: [Link]
-
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC - NIH. Available from: [Link]
-
Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome | ACS Central Science - ACS Publications. (2023, May 30). Available from: [Link]
-
Thermal Degradation of Food Proteins - Publication Server of Constructor University Library. Available from: [Link]
-
Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed. (2016). Available from: [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023, September 30). Available from: [Link]
-
Analytical Methods - RSC Publishing. Available from: [Link]
-
Polymorph-Selective Role of Hydrogen Bonding and π–π Stacking in p-Aminobenzoic Acid Solutions | Crystal Growth & Design - ACS Publications. (2020, December 8). Available from: [Link]
-
Methyl 5-amino-2-hydroxybenzoate | C8H9NO3 | CID 135127 - PubChem - NIH. Available from: [Link]
-
How long are amino acid stock solutions stable for successful solid phase peptide synthesis? | Biotage. (2023, February 7). Available from: [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. (2019, December 19). Available from: [Link]
-
Chapter 4: Photochemistry of aromatic compounds - Books - The Royal Society of Chemistry. (2014, September 8). Available from: [Link]
-
Does thermal degradation of amino acids destroy their functionality? - Reddit. (2024, November 30). Available from: [Link]
-
Determination of 17 AQC derivatized - Amino acids in baby food samples. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
-
4-Aminobenzoic acid - Solubility of Things. Available from: [Link]
-
10.2: Amino Acids Degradation - Chemistry LibreTexts. (2022, April 26). Available from: [Link]
-
Effect of carboxyl and hydroxyl groups attached to the benzene ring on the photodegradation of polycyclic aromatic hydrocarbons in ice - ResearchGate. Available from: [Link]
-
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. (2023, November 9). Available from: [Link]
-
Understanding the chemical basis of drug stability and degradation. (2010, October 9). Available from: [Link]
-
Bacterial degradation of monocyclic aromatic amines - Frontiers. (2015, August 18). Available from: [Link]
-
Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. Available from: [Link]
-
Oxidative Degradation of Sequence-Defined Peptoid Oligomers - RSC Publishing. (2022, September 16). Available from: [Link]
-
Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage - PMC. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Degradation of Food Proteins [sopus.constructor.university]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pH-dependent spectral properties of para-aminobenzoic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pharmaceutical-journal.com [pharmaceutical-journal.com]
